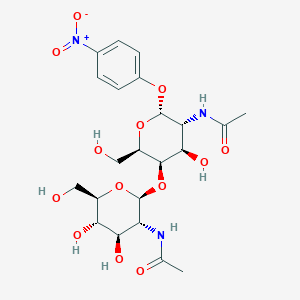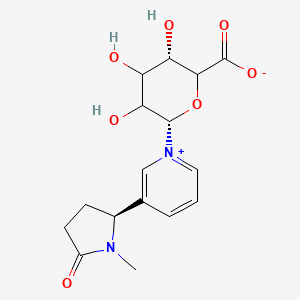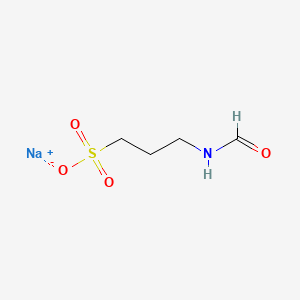
4-Methoxy-2,3,5-trimethylpyridine Omeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,3,5-trimethylpyridine Omeprazole is a compound that plays a crucial role in the synthesis of Omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to reduce stomach acid production and treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves several steps. One efficient route includes the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to yield 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal produces 2,3,5-trimethylpyridine, which is then selectively hydrogenolyzed in acidic solution to form 4-chloro-2,3,5-trimethylpyridine. Finally, substitution of the chlorine with methoxide ion gives 4-Methoxy-2,3,5-trimethylpyridine .
Industrial Production Methods: Industrial production of 4-Methoxy-2,3,5-trimethylpyridine follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2,3,5-trimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Substitution: The chlorine in intermediates can be substituted with methoxide ion to form the final product.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in chloroform is commonly used for oxidation reactions.
Substitution: Methoxide ion in methanol is used for substitution reactions.
Major Products:
N-oxide: Formed through oxidation.
4-Methoxy-2,3,5-trimethylpyridine: Formed through substitution reactions.
Applications De Recherche Scientifique
4-Methoxy-2,3,5-trimethylpyridine is primarily used as a reagent in the synthesis of Omeprazole. Its applications extend to various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in enzyme inhibition.
Medicine: Integral in the production of Omeprazole, a drug used to treat acid-related disorders.
Industry: Used in the production of pharmaceuticals and as a catalyst in certain reactions
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,3,5-trimethylpyridine is closely related to its role in the synthesis of Omeprazole. Omeprazole acts as a proton pump inhibitor by selectively inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition reduces the production of stomach acid, providing relief from acid-related conditions .
Comparaison Avec Des Composés Similaires
- 2,3,5-Trimethylpyridine
- 4-Chloro-2,3,5-trimethylpyridine
- 4-Hydroxy-3,5,6-trimethyl-2(1H)-pyridone
Uniqueness: 4-Methoxy-2,3,5-trimethylpyridine is unique due to its specific role in the synthesis of Omeprazole. Its structure allows for efficient hydrogenolysis and substitution reactions, making it a valuable intermediate in pharmaceutical synthesis .
Propriétés
Formule moléculaire |
C26H30N4O4S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
6-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole |
InChI |
InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-10-19(32-5)8-9-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 |
Clé InChI |
UFORHRDQJJNMCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=CC(=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)



![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)






